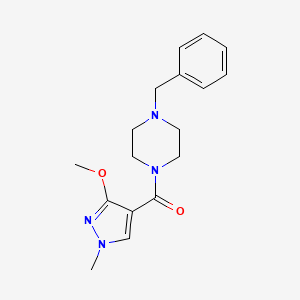

1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine

Description

1-Benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is a piperazine derivative featuring a benzyl group at the N1 position and a 3-methoxy-1-methylpyrazole-4-carbonyl moiety at the N4 position. This compound combines structural elements of piperazine (a six-membered heterocyclic ring with two nitrogen atoms) and a substituted pyrazole, which may confer unique physicochemical and biological properties. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, particularly as ligands for neurotransmitter receptors (e.g., 5-HT6, sigma receptors) and enzymes (e.g., BACE1) .

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-19-13-15(16(18-19)23-2)17(22)21-10-8-20(9-11-21)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZGRVLPUSKBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

Conversion to Acyl Chloride

- Reagents : Thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (4h).

- Workup : Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil (95% purity by GC-MS).

Coupling with Piperazine Derivatives

The acyl chloride is coupled with piperazine using two primary strategies:

Direct Acylation of Piperazine

- Procedure : Piperazine (1.0 eq) is dissolved in DCM, cooled to 0°C, and treated with the acyl chloride (1.2 eq) and triethylamine (TEA, 1.5 eq). The reaction proceeds at room temperature for 12h.

- Yield : 70–75%.

- Challenges : Competing bis-acylation at both piperazine nitrogen atoms necessitates careful stoichiometric control.

Solid-Phase Synthesis Using Resin-Bound Piperazine

- Resin : Wang resin functionalized with piperazine (loading: 0.8 mmol/g).

- Conditions : Acyl chloride (3.0 eq), DIPEA (3.0 eq), DMF, 24h agitation.

- Cleavage : TFA/DCM (1:1) for 2h, yielding the mono-acylated piperazine (purity >95% by HPLC).

Benzylation of the Piperazine Nitrogen

The final step introduces the benzyl group via N-alkylation:

Alkylation with Benzyl Bromide

Reductive Amination with Benzaldehyde

- Conditions : Benzaldehyde (2.0 eq), NaBH₃CN (1.5 eq), MeOH, 24h.

- Yield : 60–65%.

- Advantage : Avoids formation of quaternary ammonium salts.

Alternative One-Pot Synthesis via Click Chemistry

A streamlined one-pot approach utilizing Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been reported:

Reaction Scheme

Results

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Direct Acylation | 70–75 | 90–95 | 12 | Simplicity |

| Solid-Phase Synthesis | 85–90 | >95 | 24 | Minimizes bis-acylation |

| One-Pot CuAAC | 92–97 | >95 | 0.08 | Rapid, high efficiency |

Mechanistic Insights and Optimization

- Acylation Selectivity : Steric hindrance at the piperazine nitrogen dictates mono-acylation. Bulky acyl groups (e.g., 3-methoxy-1-methylpyrazole) favor selective 4-substitution.

- Benzylation Efficiency : Alkylation with benzyl bromide outperforms reductive amination in yield but requires rigorous stoichiometric control to suppress di-alkylation.

- Click Chemistry : The CuAAC method leverages the high thermodynamic driving force of triazole formation, enabling near-quantitative yields under mild conditions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine can undergo various chemical reactions including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine exhibits significant anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines.

Mechanism of Action :

- The compound induces apoptosis in cancer cells, primarily through the intrinsic pathway.

- It has shown effectiveness against multiple cancer types, including breast and lung cancers.

Case Study :

In vitro studies have demonstrated that treatment with this compound resulted in a notable increase in apoptotic markers in HeLa (cervical cancer) and MCF7 (breast cancer) cell lines, with IC50 values indicating moderate to potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

| A549 | 25 | Intrinsic pathway activation |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Its efficacy can be attributed to the presence of functional groups that enhance membrane permeability and bioactivity.

Observed Effects :

- Inhibition of growth of Staphylococcus aureus and Escherichia coli.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications. Compounds with similar scaffolds have been investigated for their interactions with serotonin receptors, indicating possible anxiolytic or antidepressant properties.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- The pyrazole carbonyl group in the target compound differentiates it from simpler benzoyl or benzyl analogs. The methoxy group may enhance metabolic stability compared to halogenated derivatives .

- Carboxylic acid derivatives (e.g., ) exhibit superior solubility but may suffer from reduced blood-brain barrier penetration compared to the target compound’s neutral methoxy group .

Physicochemical Properties

Table 2: Physicochemical Profile Comparison

Analysis :

- The methoxy group balances lipophilicity and solubility, making the target compound more drug-like than highly lipophilic fluorobenzyl derivatives .

Biological Activity

1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is a compound derived from piperazine and pyrazole, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, antimicrobial, and potential anticancer effects, supported by recent research findings.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds containing pyrazole moieties. For instance, derivatives of pyrazole have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Research Findings : A study indicated that certain pyrazole derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, demonstrating potent anti-inflammatory activity compared to standard drugs like diclofenac .

| Compound | IC50 (μM) | COX-2 Selectivity Index |

|---|---|---|

| Pyrazole Derivative A | 0.02 | 8.22 |

| Pyrazole Derivative B | 0.04 | 9.31 |

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied, particularly against various bacterial strains.

- Case Study : A series of synthesized pyrazole compounds were tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that some compounds had minimum inhibitory concentrations (MIC) as low as 10 μg/mL, indicating strong antibacterial properties .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound X | 10 | S. aureus |

| Compound Y | 15 | E. coli |

3. Anticancer Potential

Emerging research suggests that pyrazole derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells.

- Research Findings : In vitro studies demonstrated that certain pyrazole derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of 12 μM and 15 μM respectively .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- COX Inhibition : The compound's structure allows it to effectively inhibit COX enzymes, reducing the synthesis of pro-inflammatory mediators.

- DNA Interaction : Studies indicate that pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Q & A

Q. What are the common synthetic routes for 1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine?

The compound is typically synthesized via coupling reactions between a pyrazole-carboxylic acid derivative and a benzyl-piperazine precursor. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to form an active intermediate.

- Amide bond formation : Reaction with 1-benzylpiperazine under mild conditions (room temperature, inert atmosphere) to minimize side reactions .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on:

- Spectroscopic techniques :

Q. What in vitro assays are used for initial biological screening?

Common assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MDA-MB-231) to assess antiproliferative activity .

- Antimicrobial screening : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, depending on hypothesized targets .

Advanced Research Questions

Q. How do substituents on the pyrazole and piperazine rings influence bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

- Pyrazole substitution : Electron-withdrawing groups (e.g., methoxy at position 3) enhance stability and receptor binding affinity by modulating electron density .

- Benzyl group modifications : Fluorination at the benzyl ring (e.g., 4-fluorobenzyl) improves blood-brain barrier penetration in CNS-targeted compounds .

- Piperazine flexibility : Bulky substituents on the piperazine nitrogen reduce conformational freedom, potentially increasing selectivity for specific targets .

Q. What computational methods are used to predict binding modes?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., PLpro in SARS-CoV-2) .

- Molecular dynamics simulations : GROMACS or AMBER assess binding stability and ligand-protein conformational changes over time .

- QSAR models : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, polar surface area) with activity .

Q. How can crystallographic data resolve supramolecular interactions?

Single-crystal X-ray diffraction:

- Identifies hydrogen-bonding networks (e.g., C–H⋯O interactions between pyrazole carbonyl and adjacent molecules) .

- Reveals stacking interactions : π-π interactions between aromatic rings influence crystal packing and solubility .

- Detects disorder in substituents : Dynamic disorder in methoxy groups can affect thermodynamic stability .

Q. What strategies optimize yield in multi-step syntheses?

- Stepwise monitoring : TLC or HPLC tracks intermediates to minimize side products .

- Catalyst optimization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves triazole formation efficiency .

- Green chemistry : Solvent substitution (e.g., water/DCM mixtures) and microwave-assisted reactions reduce reaction times .

Q. How is apoptosis induction studied in cancer cells?

- Flow cytometry : Annexin V/PI staining quantifies early/late apoptotic populations .

- Western blotting : Measures pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (e.g., Bcl-2) .

- Mitochondrial membrane potential assays : JC-1 dye detects depolarization, a hallmark of intrinsic apoptosis pathways .

Methodological Considerations

Q. What analytical challenges arise in purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.